Propyl 5-bromo-2-hydroxybenzoate

Description

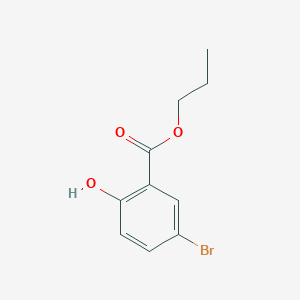

Propyl 5-bromo-2-hydroxybenzoate is a halogenated aromatic ester derivative of salicylic acid. Its structure comprises a propyl ester group attached to the carboxylic acid moiety of 5-bromo-2-hydroxybenzoic acid. This compound is of interest in organic synthesis and pharmaceutical research due to the presence of bromine, which enhances electrophilic reactivity, and the hydroxyl group, which enables hydrogen bonding.

Properties

CAS No. |

37640-74-7 |

|---|---|

Molecular Formula |

C10H11BrO3 |

Molecular Weight |

259.10 g/mol |

IUPAC Name |

propyl 5-bromo-2-hydroxybenzoate |

InChI |

InChI=1S/C10H11BrO3/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h3-4,6,12H,2,5H2,1H3 |

InChI Key |

KJTDDEAVJZOGAW-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=C(C=CC(=C1)Br)O |

Canonical SMILES |

CCCOC(=O)C1=C(C=CC(=C1)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison draws from structurally related compounds in the evidence, focusing on functional groups, substituents, and physicochemical properties.

Pyridalyl (2,6-Dichloro-4-(3,3-Dichloroallyloxy)phenyl 3-[5-(Trifluoromethyl)-2-Pyridyloxy]Propyl Ether)

- Key Features :

- Substituents : Dichloro, trifluoromethyl, and pyridyloxy groups enhance pesticidal activity .

- Molecular Weight : 491.12 g/mol (significantly higher than Propyl 5-bromo-2-hydroxybenzoate due to multiple halogen and aromatic substituents) .

- Physicochemical Properties : Likely low water solubility due to high halogen content and aromaticity, similar to brominated analogs .

Propyl Rosethyl (1-(Ethoxymethyl)-2-Methoxybenzene)

- Key Features: Functional Groups: Ethoxymethyl and methoxy groups contribute to its rosy, earthy fragrance . Stability: >48-hour tenacity in formulations, suggesting strong intramolecular interactions .

3-(Trimethoxysilyl)Propyl Methacrylate–POSS Hybrid

- Key Features: Application: Used in macroporous scaffolds for bone tissue engineering due to silica-based rigidity and methacrylate crosslinking . Microstructural Properties: High porosity (via micro-CT) and mechanical resilience (via nanoindentation) . Contrast: Unlike this compound, this hybrid lacks aromaticity but shares a propyl linker, highlighting the role of substituents in material design .

Research Implications

- Reactivity : Bromine in this compound may facilitate electrophilic substitution, akin to chloro groups in Pyridalyl .

- Solubility : Hydroxyl and ester groups could improve solubility compared to fully halogenated analogs like Pyridalyl .

- Material Design : Propyl linkers, as seen in 3-(trimethoxysilyl)propyl methacrylate, enhance structural flexibility in hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.